![molecular formula C22H23N5O3 B2480242 7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-49-6](/img/structure/B2480242.png)
7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of heterocyclic compounds that have attracted significant attention due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a triazole ring fused to a pyrimidine ring, offering a versatile scaffold for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, including the specific compound , often involves multistep reactions that can include condensation, cyclization, and functionalization steps. Efficient and regioselective synthesis methods have been developed to introduce various substituents on the triazolopyrimidine core, enhancing the diversity and potential utility of these compounds (Massari et al., 2017).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is critical for their biological activity. Crystallographic studies have revealed the details of their molecular configurations, hydrogen-bonding patterns, and supramolecular architectures, which are essential for understanding their interactions with biological targets (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines can undergo a variety of chemical reactions, including cyclocondensation, alkylation, and others, enabling the functionalization of the core structure and the introduction of pharmacophore elements. These reactions are key to modifying the chemical and physical properties of the compounds for specific applications (Desenko et al., 1998).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are important for the formulation and delivery of these compounds in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, of triazolopyrimidine derivatives are central to their biological activity. Studies focusing on the electron-density distribution, hydrogen-bonding energies, and molecular orbital calculations provide insights into the chemical behavior of these compounds (Chebanov et al., 2006).
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
Research indicates that triazolopyrimidines, including compounds similar to "7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide," have been synthesized and evaluated for their antimicrobial and antioxidant activities. The study by Gilava et al. (2020) discusses the potent synthesis of a series of triazolopyrimidines and their evaluation for antimicrobial and antioxidant properties. These compounds have shown promising results in combating microbial infections and in acting as antioxidants, indicating their potential in the development of new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).
Synthesis and Structural Analysis
Another aspect of research on this compound focuses on its synthesis and structural analysis. For instance, the synthesis of 1,2,4-triazolopyrimidines and their structural characterization have been explored to understand the compound's potential applications further. Studies like the one by Canfora et al. (2010) have reported on the molecular structure of similar compounds, providing insights into their chemical properties and potential biological activity based on their structural attributes (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway, which plays a crucial role in immune response and cell growth .
Pharmacokinetics
A study on similar compounds suggested a larger drop in potency between biochemical and cell potency than typically observed, which was presumed to be due to poor cell permeability . This suggests that the compound’s bioavailability may be limited, potentially impacting its pharmacological efficacy.
Result of Action
Compounds with similar structures have shown cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature could be a critical factor in the formation of these compounds . Additionally, the compound’s stability and activity could be influenced by factors such as pH, presence of other biomolecules, and cellular environment.
Propiedades
IUPAC Name |
7-(2,5-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-6-5-7-14(10-12)21-25-22-24-13(2)18(20(23)28)19(27(22)26-21)16-11-15(29-3)8-9-17(16)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBDHSURBHJOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

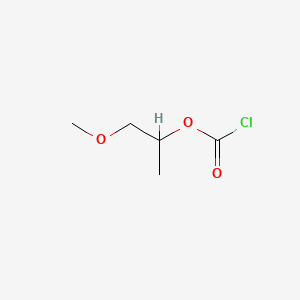
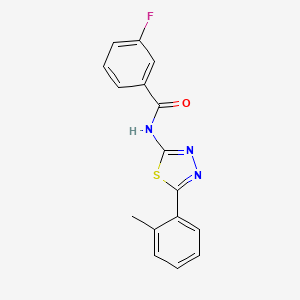
![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)
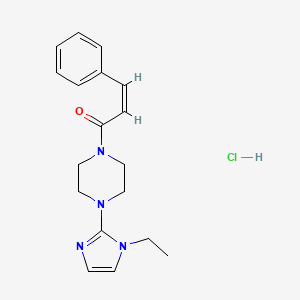

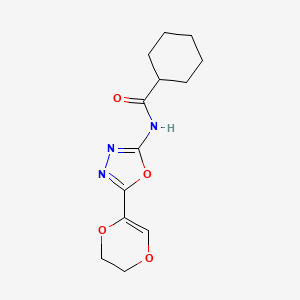
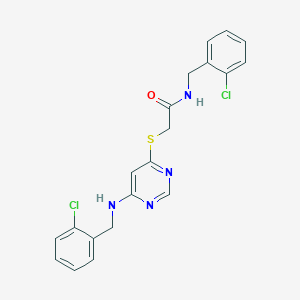
![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)